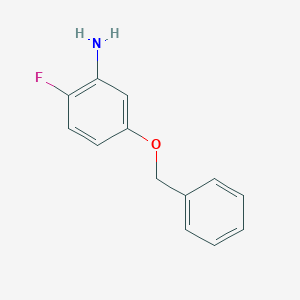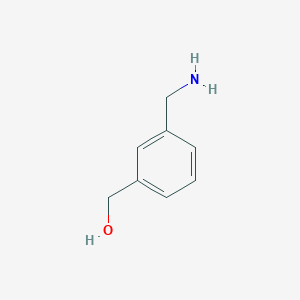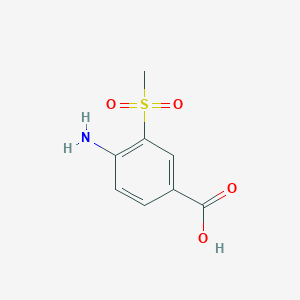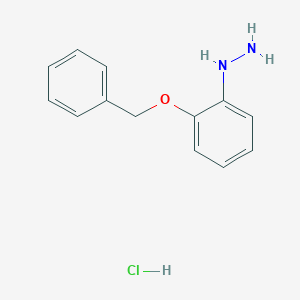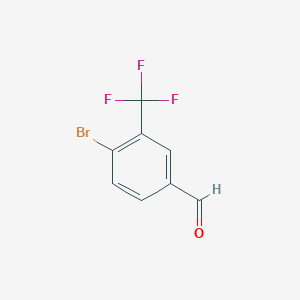
4-(4-苄氧基苯基)-1,3-噻唑-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is an organic compound that features a thiazole ring substituted with a benzyloxyphenyl group and an aldehyde functional group
科学研究应用
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
作用机制
Target of Action
The primary target of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which controls several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to cancer .
Mode of Action
The compound interacts with its target, EGFR-TK, by binding to the hinge region of the ATP binding site of EGFR Kinase . This interaction inhibits the kinase activity of EGFR, thereby preventing the autophosphorylation and activation of the cytoplasmic tyrosine kinase domains . This results in the inhibition of the downstream signaling pathways that are responsible for cell proliferation and survival .
Biochemical Pathways
The compound affects the EGFR signaling pathway. When the compound binds to EGFR-TK, it inhibits the activation of the receptor, which in turn inhibits the downstream signaling pathways . These pathways include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have good bioavailability when administered intravenously .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, with IC50 values in the micromolar range . Furthermore, it has been observed to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells .
Action Environment
The action of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances in the environment, such as proteins or other small molecules, can potentially interact with the compound and affect its efficacy .
生化分析
Biochemical Properties
It is known that thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Some thiazole derivatives have shown potent antiproliferative results against certain cancer cell lines
Molecular Mechanism
Thiazole derivatives can undergo various chemical reactions, including free radical bromination and nucleophilic substitution
Dosage Effects in Animal Models
Some thiazole derivatives have shown a remarkably excellent blood sugar reducing effect in various animal diabetic disease models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzyloxyphenyl group and the aldehyde functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction, and the aldehyde group can be introduced through formylation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid.
Reduction: 4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-(Benzyloxy)phenylacetic acid
- 4-(Benzyloxy)benzyl chloride
- 4-Benzyloxyphenylboronic acid
Uniqueness
4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-10-17-18-16(12-21-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQFCFRWPGXGJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSC(=N3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
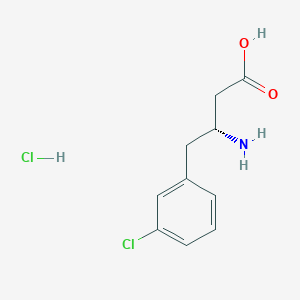
![1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B112484.png)
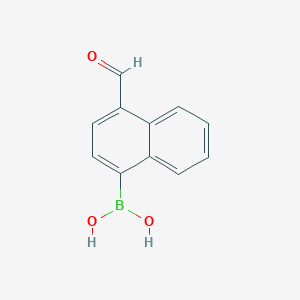
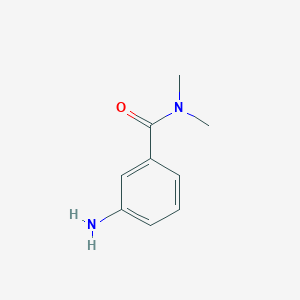
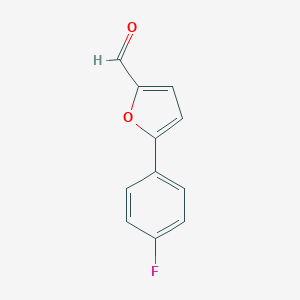
![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)
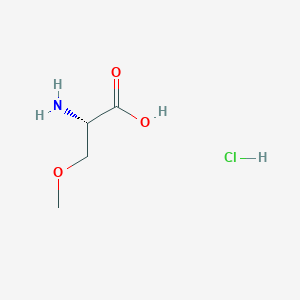
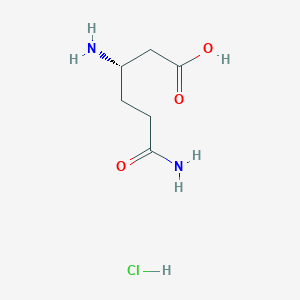
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
